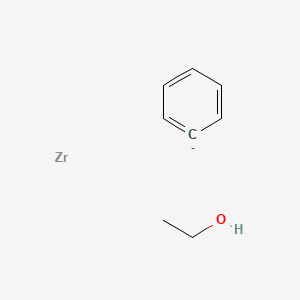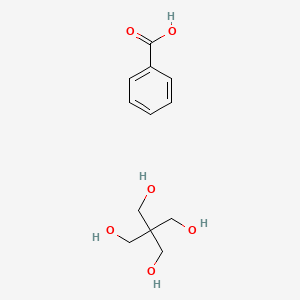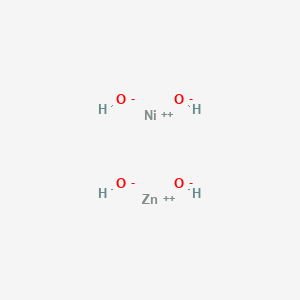
Nickel(2+) zinc hydroxide (1/1/4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(2+) zinc hydroxide (1/1/4) is a compound that consists of nickel, zinc, and hydroxide ions in a specific stoichiometric ratio
準備方法
Synthetic Routes and Reaction Conditions: Nickel(2+) zinc hydroxide (1/1/4) can be synthesized through various methods, including chemical precipitation and hydrothermal synthesis. One common method involves dissolving nickel and zinc salts in water, followed by the addition of a base such as sodium hydroxide to precipitate the hydroxide compound. The reaction is typically carried out at elevated temperatures to ensure complete precipitation and crystallization .
Industrial Production Methods: In industrial settings, the production of nickel(2+) zinc hydroxide (1/1/4) often involves large-scale chemical precipitation processes. The reactants are mixed in large reactors, and the resulting precipitate is filtered, washed, and dried to obtain the final product. The process parameters, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure consistent product quality .
化学反応の分析
Types of Reactions: Nickel(2+) zinc hydroxide (1/1/4) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with acids to form soluble nickel and zinc salts, releasing water in the process .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce nickel(III) and zinc(II) compounds, while reduction reactions typically yield nickel(II) and zinc(II) products .
科学的研究の応用
Nickel(2+) zinc hydroxide (1/1/4) has a wide range of applications in scientific research:
Materials Science: It is utilized in the synthesis of advanced materials with unique properties, such as high surface area and enhanced conductivity.
Biology and Medicine:
作用機序
The mechanism by which nickel(2+) zinc hydroxide (1/1/4) exerts its effects involves several molecular targets and pathways:
Electrochemical Reactions: In energy storage applications, the compound undergoes redox reactions, facilitating the storage and release of electrical energy.
Catalytic Activity: The compound’s catalytic activity is attributed to its ability to adsorb and activate reactant molecules on its surface, thereby lowering the activation energy of chemical reactions.
Antimicrobial Action: The antimicrobial properties are believed to result from the release of nickel and zinc ions, which can disrupt microbial cell membranes and interfere with essential cellular processes.
類似化合物との比較
Nickel(2+) zinc hydroxide (1/1/4) can be compared with other similar compounds, such as:
Nickel(II) Hydroxide (Ni(OH)2): This compound is commonly used in NiMH batteries and has similar electrochemical properties but lacks the synergistic effects provided by the presence of zinc.
Zinc Hydroxide (Zn(OH)2): Zinc hydroxide is used in various applications, including as a precursor for zinc oxide synthesis.
Nickel-Zinc Alloys: These alloys are used in corrosion-resistant coatings and have different mechanical and chemical properties compared to the hydroxide compound.
特性
CAS番号 |
50808-89-4 |
|---|---|
分子式 |
H4NiO4Zn |
分子量 |
192.1 g/mol |
IUPAC名 |
zinc;nickel(2+);tetrahydroxide |
InChI |
InChI=1S/Ni.4H2O.Zn/h;4*1H2;/q+2;;;;;+2/p-4 |
InChIキー |
FQGXNCRXCKAZLZ-UHFFFAOYSA-J |
正規SMILES |
[OH-].[OH-].[OH-].[OH-].[Ni+2].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


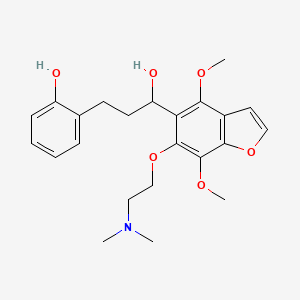
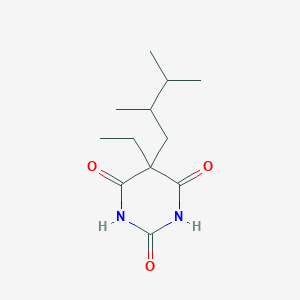
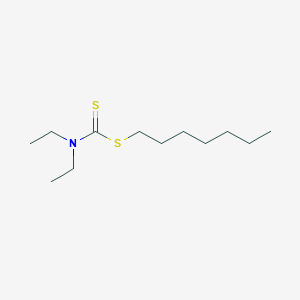
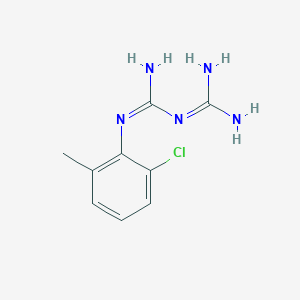
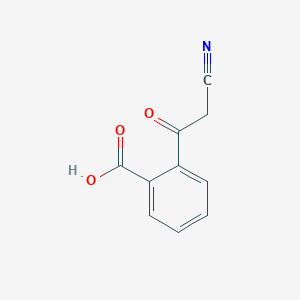
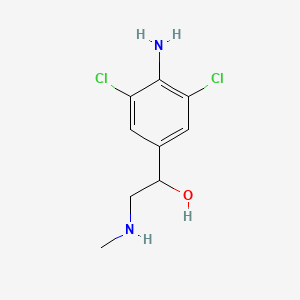
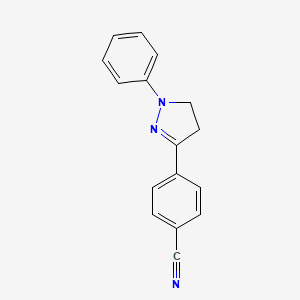
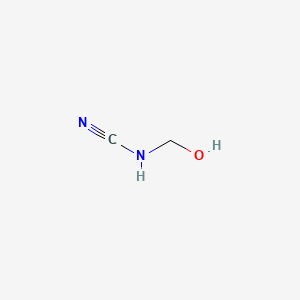
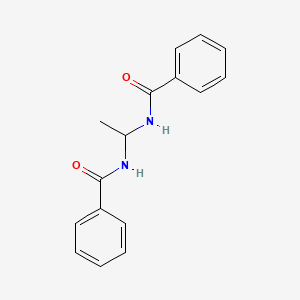
![Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]-](/img/structure/B14671093.png)
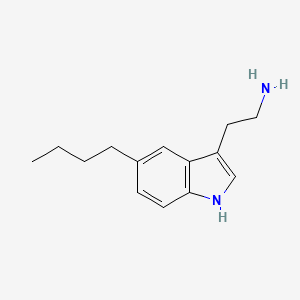
![2-[(Pyridin-4-yl)methyl]-1H-indole](/img/structure/B14671105.png)
